molecular formula C47H74N4O8 B1157421 NBD-Stearoyl-2-Arachidonoyl-sn-glycerol

NBD-Stearoyl-2-Arachidonoyl-sn-glycerol

Cat. No. B1157421
M. Wt: 823.1
InChI Key: PAKHIXWGWLKVNM-PRWNNGACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) that contains stearic acid in the sn-1 site and arachidonic acid at the sn-2 position of the glycerol backbone, as is commonly found in DAG from biological phospholipids. NBD-Stearoyl-2-arachidonoyl-sn-glycerol has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the stearoyl chain of 1-stearoyl-2-arachidonoyl-sn-glycerol. Fluorescently tagged lipids have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism.

Scientific Research Applications

Biosynthesis and Biological Significance

NBD-Stearoyl-2-Arachidonoyl-sn-glycerol, as a variant of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, plays a significant role in neural tissue signaling. The facile preparation of this compound allows for the study of its role as a signaling lipid in the brain. Its involvement as a biosynthetic intermediate in the production of endogenous cannabinoid receptor-signaling molecules, such as 2-arachidonoylglycerol (2-AG), highlights its importance in neurobiology and endocannabinoid research (Duclos et al., 2009).

Cellular Incorporation and Enzymatic Activities

Research on Swiss 3T3 cells demonstrated the selective incorporation of sn-2-arachidonoyl monoacylglycerol into specific phospholipids, such as sn-1-stearoyl-2-arachidonoyl phosphatidylinositol. This process involves various enzyme activities, indicating a complex pathway for the incorporation of this lipid into cellular structures. This finding is crucial for understanding cell membrane composition and function (Simpson et al., 1991).

Quantitative Analysis in Biological Systems

A critical aspect of studying this compound is the ability to quantitatively analyze it in various biological systems. Techniques like gas chromatography-negative ion chemical ionization mass spectrometry have been developed to quantify specific diacylglycerol molecular species, including 1-stearoyl-2-arachidonoyl-sn-3-glycerol, in human basophils. This methodology is fundamental for examining the lipid's role in signal transduction and its presence in different physiological contexts (Hubbard et al., 1996).

Role in Endocannabinoid System

The endocannabinoid system, which includes compounds like 2-arachidonoyl glycerol (2-AG), is closely associated with physiological processes. Understanding the role of this compound in this context is vital, as evidenced by methods developed for quantifying endocannabinoids in various biofluids, including milk. Such research is pivotal in exploring the endocannabinoid system's influence on feeding, sleeping behavior, and other physiological functions (Gouveia-Figueira & Nording, 2014).

properties

Molecular Formula

C47H74N4O8

Molecular Weight

823.1

InChI

InChI=1S/C47H74N4O8/c1-2-3-4-5-6-7-8-9-10-11-13-17-20-23-26-29-32-35-45(54)58-41(39-52)40-57-44(53)34-31-28-25-22-19-16-14-12-15-18-21-24-27-30-33-38-48-42-36-37-43(51(55)56)47-46(42)49-59-50-47/h6-7,9-10,13,17,23,26,36-37,41,48,52H,2-5,8,11-12,14-16

InChI Key

PAKHIXWGWLKVNM-PRWNNGACSA-N

SMILES

OC[C@H](OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COC(CCCCCCCCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O

synonyms

NBD-SAG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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